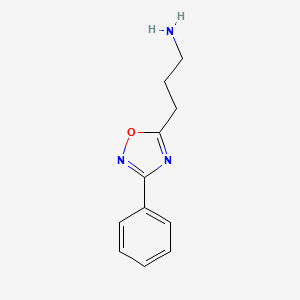![molecular formula C9H12O3 B1601414 Ethyl-7-oxabicyclo[2.2.1]hept-2-en-3-carboxylat CAS No. 108586-21-6](/img/structure/B1601414.png)
Ethyl-7-oxabicyclo[2.2.1]hept-2-en-3-carboxylat
Übersicht
Beschreibung
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its unique reactivity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
Target of Action
Unfortunately, the specific targets of ethyl 7-oxabicyclo[22It’s worth noting that compounds with similar structures have been found to inhibit calcineurin, a protein phosphatase involved in t-cell activation .
Mode of Action
The exact mode of action of ethyl 7-oxabicyclo[22It’s known that the compound is formed via the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that it may interact with its targets through a similar mechanism, possibly involving electrophilic addition or cycloaddition reactions .
Biochemical Pathways
The biochemical pathways affected by ethyl 7-oxabicyclo[22If the compound does indeed inhibit calcineurin as suggested by its structural similarity to known inhibitors, it could potentially affect t-cell activation and other immune responses .
Result of Action
The molecular and cellular effects of ethyl 7-oxabicyclo[22If the compound does inhibit calcineurin, it could potentially suppress T-cell activation and modulate immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched products. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of functionalized derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ester functional group.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has two carboxylate groups, making it more reactive in certain chemical reactions.
The uniqueness of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate lies in its specific functional groups and the resulting reactivity, which makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMFGJFXJZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546015 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108586-21-6 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





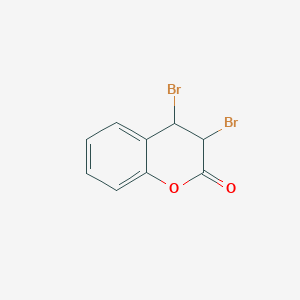

![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)
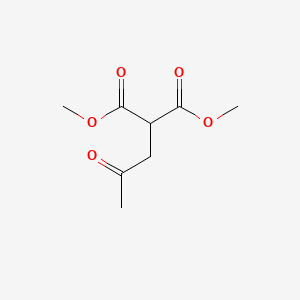



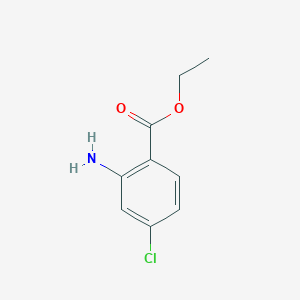
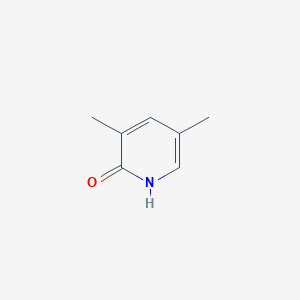
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
